5-Bromo-3-fluoro-2-methylbenzonitirle
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Overview
Description
5-Bromo-3-fluoro-2-methylbenzonitrile: is an aromatic organic compound with the molecular formula C8H5BrFN . It is characterized by the presence of a bromine atom, a fluorine atom, and a nitrile group attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2-methylbenzonitrile typically involves the bromination and fluorination of 2-methylbenzonitrile. One common method includes:
Bromination: 2-Methylbenzonitrile is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Industrial Production Methods: Industrial production of 5-Bromo-3-fluoro-2-methylbenzonitrile follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-fluoro-2-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Electrophilic Substitution: Sulfuric acid and nitric acid for nitration.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products:
Substitution: 5-Methoxy-3-fluoro-2-methylbenzonitrile.
Reduction: 5-Bromo-3-fluoro-2-methylbenzylamine.
Oxidation: 5-Bromo-3-fluoro-2-methylbenzoic acid.
Scientific Research Applications
Chemistry: 5-Bromo-3-fluoro-2-methylbenzonitrile is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of potential therapeutic agents. Its derivatives have shown promise in the treatment of various diseases due to their biological activity .
Industry: The compound is employed in the production of specialty chemicals and materials. It is also used in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoro-2-methylbenzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. The bromine and fluorine atoms enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites.
Comparison with Similar Compounds
- 5-Bromo-3-fluoropyridine-2-carbonitrile
- 5-Bromo-2-fluorobenzonitrile
- 3-Bromo-5-fluorobenzonitrile
Comparison:
- 5-Bromo-3-fluoro-2-methylbenzonitrile is unique due to the presence of a methyl group, which influences its reactivity and physical properties.
- 5-Bromo-3-fluoropyridine-2-carbonitrile has a pyridine ring instead of a benzene ring, affecting its electronic properties and reactivity.
- 5-Bromo-2-fluorobenzonitrile lacks the methyl group, making it less sterically hindered and potentially more reactive in certain substitution reactions .
Properties
IUPAC Name |
5-bromo-3-fluoro-2-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c1-5-6(4-11)2-7(9)3-8(5)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINWHDLNTYRKSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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